molecular formula C10H7ClF3N5O B2904221 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 623584-48-5

5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2904221
CAS No.: 623584-48-5
M. Wt: 305.65
InChI Key: XABUNAPAHLOXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7ClF3N5O and its molecular weight is 305.65. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has highlighted the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. A series of compounds were synthesized, demonstrating significant cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, indicating their potential as anticancer agents (Rahmouni et al., 2016). Additionally, the synthesis of Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been explored, with some compounds displaying promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Anti-Inflammatory and Antiproliferative Activities

Further studies have investigated the antiproliferative activities of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid against human cancer cell lines. These compounds exhibited promising cytotoxic activity, indicating their potential for intervention with cancer cell proliferation and as indicators of apoptotic cell death induction (Şeyma Cankara Pirol et al., 2014).

Antibacterial Applications

The antimicrobial properties of pyrazolopyrimidines have also been a focus, with studies reporting the synthesis of pyrazolo[3,4-b]pyridine derivatives and evaluating their antibacterial activity against various bacterial strains. These compounds, particularly those with the carboxamide group at the 5-position, showed moderate to good antibacterial activity against P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, underscoring their potential as antibacterial agents (Panda et al., 2011).

Fluorescence and Photophysical Properties

The trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives synthesized from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate have been identified as novel fluorescent molecules. These compounds exhibit stronger fluorescence intensity compared to their methyl analogues and possess many binding sites, making them attractive for various applications in fluorescence-based biological and chemical sensing (Yan‐Chao Wu et al., 2006).

Properties

IUPAC Name

5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5O/c11-6-1-4(10(12,13)14)2-17-9(6)19-7(15)5(3-18-19)8(16)20/h1-3H,15H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUNAPAHLOXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.